molecular formula C20H24ClN3O B10796012 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

Cat. No.: B10796012
M. Wt: 357.9 g/mol
InChI Key: QQKYJRSDJMOTSI-UHFFFAOYSA-N
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Description

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with an ethoxy and methyl group, and a benzene ring substituted with dimethylamine groups. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl iodide and methyl iodide.

    Coupling Reaction: The quinoline derivative is then coupled with 4-N,4-N-dimethylbenzene-1,4-diamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes for large-scale production, ensuring high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide, methyl iodide, and other alkyl halides in the presence of a base.

Major Products:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various alkylated quinoline and benzene derivatives.

Scientific Research Applications

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways.

    Fluorescent Properties: The quinoline core can absorb and emit light, making it useful for imaging applications.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like 6-ethoxyquinoline and 2-methylquinoline share structural similarities.

    Benzene Derivatives: Compounds like 4-N,N-dimethylbenzene-1,4-diamine.

Uniqueness: 1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is unique due to the combination of its quinoline and benzene moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

1-N-(6-ethoxy-2-methylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C20H23N3O.ClH/c1-5-24-17-10-11-19-18(13-17)20(12-14(2)21-19)22-15-6-8-16(9-7-15)23(3)4;/h6-13H,5H2,1-4H3,(H,21,22);1H

InChI Key

QQKYJRSDJMOTSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C.Cl

Origin of Product

United States

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